molecular formula C3H6O2<br>HCOOC2H5<br>C3H6O2 B1671648 Ethyl formate CAS No. 109-94-4

Ethyl formate

Cat. No. B1671648
CAS RN: 109-94-4
M. Wt: 74.08 g/mol
InChI Key: WBJINCZRORDGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04963601

Procedure details

The method (a) is a method wherein only water is distilled out at 50~100° C. under a reduced pressure of less than 760 mmHg, as the system is not forming azeotropic mixture with water. The method (b) is a method wherein orthocarboxylic acid esters, such as methyl orthoformate, ethyl orthoformate, methyl orthoacetate, ethyl orthoacetate or the like, or diketene, formamide, dicyclohexyl carbodiimide or the like is added and the residual water is decomposed by reacting therewith at 30~90° C. If the reaction temperature is lower than 30° C., the water decomposition will require a long time, while if in excess of 90° C., moisture will condense at vacant spaces in the reactor, rather resulting in insufficient water-removal, so that either case is not preferable. In this water removing method, low boiling point solvents are by-produced as decomposition products, such as methyl alcohol, ethyl alcohol, methyl formate, ethyl formate, methyl acetate, ethyl acetate or the like, when the orthocarboxylic acid esters are used, or such as acetone or the like, when the diketene is used. Therefore, it is preferred that these low boiling point solvents are distilled off under vacuum, after the water decomposition reaction, for the purpose of preventing popping of coating films. Further, ammonium formate when the formamide is used, or dicyclohexyl urea when dicyclohexyl carbodiimide is used, is by-produced, such a decomposition product is required to be separated by filtration after the water decomposition reaction. The method (c) is a method wherein the organic layer is passed through a column filled with polymer water absorbents, such as Sumika Gel S-50, SP-520, N-100, Np-1020, F-03, F-51 or F-75 (all trade names, manufactured by Sumitomo Chemical Co., Ltd.), Aquakeep 4S or 10HS (both trade names, manufactured by Seitetsu Kagaku Co., Ltd.) or molecular sieves, or a method wherein any one of or a mixture of the above polymer water absorbents, molecular sieves or dehydrates of inorganic salts such as sodium sulphate, calcium chloride, calcium oxide or the like is admixed with the organic layer and, after stirring, separated by filtration. The method (d) is a water removing method that has been generally used to obtain dry particles after emulsion polymerization, as is for example referred to British Patent No. 967,051, page 5, wherein organic solvents capable to form an azeotropic mixture with water are added and water is azeotropically distilled off at 50~100° C. Alternatively, it is a method wherein the organic layer is sprayed at 20~100° C. from a nozzle to vaporize water with organic solvent and then drying residue is dispersed again in the organic solvent.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
methyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
methyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([O-])([O-:4])[O:2][CH3:3].[CH:6]([O-])([O-:10])[O:7][CH2:8][CH3:9].[C:12]([O-])([O-:16])([O:14][CH3:15])[CH3:13].C([O-])([O-])(OCC)C.C=C1OC(=O)C1.C(N)=O.C1(N=C=NC2CCCCC2)CCCCC1>O>[CH:1]([O:2][CH3:3])=[O:4].[CH:6]([O:7][CH2:8][CH3:9])=[O:10].[C:12]([O:14][CH3:15])(=[O:16])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
methyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)([O-])[O-]
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
methyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OC)([O-])[O-]
Name
ethyl orthoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OCC)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled out at 50~100° C. under a reduced pressure of less than 760 mmHg, as the system
CUSTOM
Type
CUSTOM
Details
is not forming azeotropic mixture with water
CUSTOM
Type
CUSTOM
Details
at 30~90° C
CUSTOM
Type
CUSTOM
Details
is lower than 30° C.
CUSTOM
Type
CUSTOM
Details
while if in excess of 90° C., moisture will condense at vacant spaces in the reactor
CUSTOM
Type
CUSTOM
Details
removal

Outcomes

Product
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles
C(=O)OCC
Name
Type
product
Smiles
C(C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.